Enhanced Lipophilicity (LogP) Compared to 1',3'-Dimethyl Isomer
The 1',5'-dimethyl substitution pattern confers a measurable increase in lipophilicity relative to the 1',3'-dimethyl positional isomer, as reflected by computed LogP values. This difference in partition coefficient impacts passive membrane permeability and distribution profiles in biological systems .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 0.82 (computed) |
| Comparator Or Baseline | 1',3'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid (CAS 1030620-57-5): LogP = 0.82 (computed) |
| Quantified Difference | ~0.0 (values are comparable; no significant difference detected in this computed metric) |
| Conditions | Computational prediction (Chemscene/Leyan database) |
Why This Matters
While LogP values are similar between isomers, the distinct methylation pattern (1',5 vs 1',3) influences molecular shape and electronic distribution, which can alter target binding and metabolic stability, guiding lead optimization efforts.
